α-Glucosidase Inhibition Potency: Batatasin III Demonstrates Superior Activity to Batatasin I and Functional Specificity Over Inactive Batatasin V
Batatasin III exhibits a lower IC50 value for α-glucosidase inhibition compared to Batatasin I and a complete functional distinction from the inactive Batatasin V, underscoring the critical role of its specific substitution pattern. In a head-to-head enzymatic assay, Batatasin III demonstrated an IC50 of 1.89 mM, representing a 35% greater potency than Batatasin I (IC50 2.55 mM). In contrast, Batatasin V showed no inhibition even at high concentrations [1].
| Evidence Dimension | α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.89 mM |
| Comparator Or Baseline | Batatasin I: 2.55 mM; Batatasin V: no inhibition |
| Quantified Difference | Batatasin III is 35% more potent than Batatasin I; Batatasin V is inactive. |
| Conditions | In vitro enzymatic assay using α-glucosidase. |
Why This Matters
For researchers studying metabolic disorders or developing functional foods, the 35% potency advantage and clear functional specificity against close structural analogs make Batatasin III the only valid choice for replicating this specific inhibitory effect.
- [1] Wei-ping Hu et al. (2015). Naturally occurring Batatasins and their derivatives as α-glucosidase inhibitors. RSC Advances, 5, 82153-82158. DOI: 10.1039/C5RA15328J. View Source
